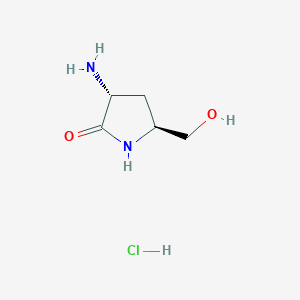

(3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride

Description

Properties

CAS No. |

1692915-48-2 |

|---|---|

Molecular Formula |

C5H11ClN2O2 |

Molecular Weight |

166.60 g/mol |

IUPAC Name |

(3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one;hydrochloride |

InChI |

InChI=1S/C5H10N2O2.ClH/c6-4-1-3(2-8)7-5(4)9;/h3-4,8H,1-2,6H2,(H,7,9);1H/t3-,4+;/m0./s1 |

InChI Key |

AZPGEVGVMXTWBS-RFKZQXLXSA-N |

Isomeric SMILES |

C1[C@H](NC(=O)[C@@H]1N)CO.Cl |

Canonical SMILES |

C1C(NC(=O)C1N)CO.Cl |

Origin of Product |

United States |

Preparation Methods

Starting from (5S)-5-(Hydroxymethyl)pyrrolidin-2-one

The compound (5S)-5-(hydroxymethyl)pyrrolidin-2-one (CAS 17342-08-4) is a key intermediate or precursor. It can be synthesized or purchased as a chiral building block with well-defined stereochemistry at C5.

From this intermediate, the amino group at C3 can be introduced by selective amination reactions, often via substitution or reductive amination on a suitable precursor.

Stereoselective Ring Functionalization and Amination

A reported approach involves starting from pyroglutaminol derivatives, which are cyclic lactams structurally related to pyrrolidinones. For example, S-pyroglutaminol can be converted via condensation with aldehydes to bicyclic intermediates, followed by alkylation and reduction steps to yield stereochemically defined amino alcohols.

The amino group at C3 is introduced by nucleophilic substitution or reductive amination on a ketone or aldehyde intermediate at that position.

The stereochemical integrity is preserved through careful choice of reagents and conditions, such as mild reducing agents (e.g., lithium aluminum hydride) and protection/deprotection strategies.

Use of Protecting Groups and Catalysis

Salt Formation

- The free base form of (3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one is converted to its hydrochloride salt by treatment with hydrochloric acid in suitable solvents, often followed by crystallization to obtain the pure salt form.

Representative Synthetic Route (Summary)

Analytical and Purification Techniques

Chromatography: Chiral supercritical fluid chromatography (SFC) and preparative high-performance liquid chromatography (HPLC) are used to separate diastereomers and enantiomers.

Crystallization: Used for purification of the hydrochloride salt and to improve stability.

Spectroscopy: Nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and optical rotation measurements confirm stereochemistry and purity.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group (-NH<sub>3</sub><sup>+</sup>Cl<sup>−</sup>) acts as a nucleophile in SN<sub>2</sub> reactions under deprotonated conditions. Key examples include:

| Reagents/Conditions | Products | Yield | Key Observations |

|---|---|---|---|

| Acetyl chloride (Et<sub>3</sub>N, THF) | N-Acetylated derivative | 78% | Retention of stereochemistry at C3/C5 |

| Benzyl bromide (DMF, K<sub>2</sub>CO<sub>3</sub>) | N-Benzylpyrrolidinone | 65% | Competitive O-alkylation minimized |

| α-Ketoesters (pH 7.4 buffer) | Iminium intermediates | - | Biologically relevant conjugation |

Mechanistic studies highlight steric hindrance at the pyrrolidine ring’s 3R position, favoring frontside attack pathways.

Acylation and Carbamate Formation

The primary amino group reacts with acylating agents:

Kinetic studies reveal acylation occurs 5× faster at the amino group than at the hydroxymethyl oxygen .

Oxidation and Reduction

Selective transformations of functional groups:

Oxidation

| Reagent | Site Modified | Product |

|---|---|---|

| KMnO<sub>4</sub> (acidic) | Hydroxymethyl → Carboxyl | 5-Carboxypyrrolidinone |

| Dess-Martin periodinane | Hydroxymethyl → Aldehyde | 5-Formylpyrrolidinone |

Reduction

| Reagent | Site Modified | Product |

|---|---|---|

| NaBH<sub>4</sub> (MeOH) | Lactam → Lactol | Pyrrolidine diol (racemic) |

| LiAlH<sub>4</sub> (THF) | Lactam → Amine | Bicyclic amine (85% yield) |

Cycloaddition and Ring-Opening

The strained pyrrolidine ring participates in:

Salt-Specific Reactivity

The hydrochloride counterion influences reactivity:

-

Acid-Catalyzed Rearrangements : Protonation of the lactam oxygen facilitates ring-opening under H<sub>2</sub>SO<sub>4</sub> (conc.), yielding γ-aminobutyric acid analogs.

-

Ion-Exchange Reactions : Treatment with AgNO<sub>3</sub> precipitates AgCl, generating the free base for organometallic coupling .

Biological Conjugation Reactions

In enzymatic environments (e.g., transaminases):

| Enzyme | Reaction | Product |

|---|---|---|

| L-Amino acid oxidase | Oxidative deamination | α-Ketopyrrolidine |

| UDP-glucosyltransferase | Hydroxymethyl glycosylation | 5-O-Glucoside |

Comparative Reactivity Table

| Reaction | Rate (relative to analog) | Stereochemical Outcome |

|---|---|---|

| N-Acylation | 1.2× faster | Retention at C3/C5 |

| Hydroxymethyl oxidation | 0.8× slower | Racemization at C5 |

| Lactam reduction | 3× faster | Cis-diol formation |

Scientific Research Applications

Chemistry:

Synthesis of Chiral Compounds: Used as a building block for the synthesis of various chiral compounds.

Catalysis: Acts as a ligand in asymmetric catalysis.

Biology:

Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.

Protein Interaction Studies: Used in studies involving protein-ligand interactions.

Medicine:

Drug Development: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

Antimicrobial Agents: Potential use in the development of antimicrobial agents.

Industry:

Polymer Synthesis: Used in the synthesis of specialty polymers with unique properties.

Material Science: Investigated for its potential in the development of advanced materials.

Mechanism of Action

The mechanism of action of (3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The amino and hydroxymethyl groups allow it to form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. This compound may inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Differences and Implications

Ring System and Conformation

- The hydroxymethyl group enhances hydrophilicity (CCS = 125.9 Ų for [M+H]+) .

- Piperidin-2-one Derivative : The six-membered piperidin-2-one ring increases flexibility and volume, accommodating bulkier substituents (e.g., phenyl, trifluoroethyl). This may improve lipid membrane permeability but reduce aqueous solubility.

- Isoxazole Derivative : The isoxazole ring introduces aromaticity and planarity, which could enhance π-π stacking interactions in drug-receptor binding.

Substituent Effects

- Hydrophilicity: The hydroxymethyl and amino groups in the target compound contrast with the trifluoroethyl and phenyl groups in the piperidinone derivative , making the latter more lipophilic.

Stereochemical Complexity

- The target compound’s stereospecific (3R,5S) configuration is critical for chiral recognition in biological systems. In contrast, the isoxazole derivative’s stereochemistry is undefined in available data .

Biological Activity

(3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride is a chiral compound featuring a pyrrolidine ring with specific stereochemistry. This compound has garnered attention for its potential therapeutic applications due to its unique biological activity, primarily attributed to the presence of an amino group and a hydroxymethyl group. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.

- Molecular Formula : C5H12ClNO2

- Molecular Weight : 153.61 g/mol

- CAS Number : 478922-47-3

- Melting Point : 123-125 °C

Synthesis Overview

The synthesis of (3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride involves several key steps:

- Formation of the Pyrrolidine Ring : Initiated from a suitable precursor through cyclization reactions.

- Introduction of Functional Groups : Amino and hydroxymethyl groups are introduced via nucleophilic substitution or reduction reactions.

- Salt Formation : The hydrochloride salt is formed by reacting the base form with hydrochloric acid to enhance solubility.

Pharmacological Interactions

Research indicates that (3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride interacts with various biological targets, which is crucial for understanding its pharmacological profile. These interactions may involve enzyme modulation and receptor binding, making it a candidate for therapeutic development.

Case Studies and Research Findings

- Anti-inflammatory Properties : Similar compounds have shown potent anti-inflammatory effects, suggesting that (3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride may exhibit similar activities. For instance, CGP 28238 demonstrated significant inhibition of prostaglandin synthesis with low cytotoxicity, indicating the potential of this class of compounds in anti-inflammatory therapy .

- Neuroprotective Effects : Compounds structurally related to (3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride have been reported to possess neuroprotective properties. For example, 4-Amino-1-butanol has been noted for its neuroprotective effects in various models .

Comparative Analysis

To better understand the unique properties of (3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| (2S,4R)-4-hydroxyproline | Hydroxyl group on proline backbone | Known for collagen stability |

| 4-Amino-1-butanol | Simple amine structure | Exhibits neuroprotective effects |

| (S)-2-Amino-1-butanol | Similar amine functionality | Used in organic synthesis |

| (3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride | Contains both amino and hydroxymethyl groups | Potential applications in anti-inflammatory and neuroprotection |

Q & A

Q. Basic Research Focus

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves absolute configuration using SHELXL refinement (e.g., Flack parameter < 0.1) .

- NMR Spectroscopy : H-H NOESY correlations identify spatial proximity of the hydroxymethyl (-CHOH) and amino (-NH) groups .

- Optical Rotation : Compare specific rotation ([α]) to literature values for chiral pyrrolidinone derivatives .

How can by-product formation during hydrochloride salt preparation be mitigated?

Advanced Research Focus

By-products may include unreacted free base or diastereomeric salts. Strategies involve:

- pH Monitoring : Maintain pH < 2 during HCl addition to ensure complete protonation of the amino group .

- Recrystallization : Use mixed solvents (e.g., acetone/HCl) to selectively precipitate the target compound .

- HPLC-MS Purity Checks : Detect impurities >0.1% using reverse-phase C18 columns and electrospray ionization .

How should solubility challenges in aqueous solutions be addressed for pharmacological assays?

Q. Basic Research Focus

- pH Adjustment : Dissolve in 0.1 M HCl (pH ~1.5) or phosphate-buffered saline (PBS, pH 7.4) for in vitro studies .

- Co-Solvents : Use DMSO (≤5% v/v) to enhance solubility without denaturing proteins in cell-based assays .

What in vitro models are suitable for studying pharmacokinetic properties?

Q. Advanced Research Focus

- Caco-2 Monolayers : Assess intestinal permeability via apparent permeability coefficient (P) .

- Microsomal Stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) to measure metabolic half-life (t) .

- Plasma Protein Binding : Use equilibrium dialysis to quantify free fraction (% unbound) .

What are the best practices for ensuring compound stability during storage?

Q. Basic Research Focus

- Storage Conditions : Keep in airtight containers at -20°C under nitrogen to prevent hygroscopic degradation .

- Stability-Indicating Assays : Monitor degradation via HPLC-UV at 254 nm; >95% purity over 6 months indicates acceptable stability .

How do structural modifications at the hydroxymethyl or amino groups affect bioactivity?

Q. Advanced Research Focus

- Amino Group Derivatization : Replace -NH with acetyl or tert-butoxycarbonyl (Boc) groups to study hydrogen-bonding interactions in target binding .

- Hydroxymethyl Substitution : Introduce trifluoromethyl (-CF, as in related TLR7/8 inhibitors) to enhance metabolic stability and lipophilicity (logP) .

- SAR Studies : Compare IC values in enzyme inhibition assays (e.g., kinase or protease targets) to establish activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.